molecular formula C11H9ClN2O3 B12939468 Methyl 4-chloro-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylate

Methyl 4-chloro-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B12939468
M. Wt: 252.65 g/mol
InChI Key: YUBOZEZFGMTAPF-UHFFFAOYSA-N
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Description

Methyl 4-chloro-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloro group at position 4, a hydroxyphenyl group at position 1, and a carboxylate ester group at position 3. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an α,β-unsaturated carbonyl compound.

    Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the hydroxyphenyl group: This step involves the coupling of the pyrazole ring with a hydroxyphenyl derivative, often through a nucleophilic substitution reaction.

    Esterification: The carboxylate ester group is introduced through esterification, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of the corresponding hydroxy compound.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 4-chloro-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chloro-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate: Similar structure but with a methoxy group instead of a hydroxy group.

    Methyl 4-bromo-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylate: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

Methyl 4-chloro-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyphenyl group, in particular, may enhance its ability to interact with biological targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C11H9ClN2O3

Molecular Weight

252.65 g/mol

IUPAC Name

methyl 4-chloro-1-(4-hydroxyphenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C11H9ClN2O3/c1-17-11(16)10-9(12)6-14(13-10)7-2-4-8(15)5-3-7/h2-6,15H,1H3

InChI Key

YUBOZEZFGMTAPF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C=C1Cl)C2=CC=C(C=C2)O

Origin of Product

United States

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